1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes tert-butyl, ethyl, dimethoxyphosphinothioyl, and sulfanyl groups attached to a butanedioate backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of various substituents. Common synthetic routes may include:
Step 1: Protection of the carboxyl groups on butanedioic acid.
Step 2: Introduction of the tert-butyl and ethyl groups through alkylation reactions.
Step 3: Incorporation of the dimethoxyphosphinothioyl group via a phosphorylation reaction.
Step 4: Addition of the sulfanyl group through a thiolation reaction.
Step 5: Deprotection of the carboxyl groups to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.
Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The phosphinothioyl group may play a crucial role in its binding affinity and specificity, while the sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
- 1-O-tert-butyl 4-O-methyl 2-dimethoxyphosphinothioylsulfanylbutanedioate
- 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylpropanoate
- 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylpentanedioate
Comparison: Compared to these similar compounds, 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its tert-butyl and ethyl groups provide steric hindrance, affecting its interaction with molecular targets, while the dimethoxyphosphinothioyl and sulfanyl groups contribute to its redox properties and binding affinity.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O6PS2/c1-7-17-10(13)8-9(11(14)18-12(2,3)4)21-19(20,15-5)16-6/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICQSZGFHIZSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)SP(=S)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O6PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.